molecular formula C10H13BrO3 B2765388 1-Bromo-4-(2-methoxyethoxymethoxy)benzene CAS No. 1092563-27-3

1-Bromo-4-(2-methoxyethoxymethoxy)benzene

Cat. No.: B2765388
CAS No.: 1092563-27-3
M. Wt: 261.115
InChI Key: NBQJKQHKIYPXAV-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Modern Synthetic Chemistry

Halogenated aromatic compounds, or aryl halides, are cornerstone building blocks in contemporary organic chemistry. Their importance stems from their ability to participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-halogen bond, particularly with bromine and iodine, is readily activated by transition metal catalysts, most notably palladium. This has given rise to a suite of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comarkat-usa.org

The bromine atom in an aryl bromide imparts a specific reactivity, making the aromatic ring susceptible to oxidative addition to a low-valent metal center, initiating the catalytic cycle of these coupling reactions. This allows for the precise and predictable introduction of a vast range of substituents onto the aromatic core, making aryl halides indispensable precursors for complex target molecules.

Role of Orthogonal Protecting Groups in Multistep Organic Transformations

In the synthesis of complex molecules that possess multiple reactive sites, it is often necessary to temporarily mask one or more functional groups to prevent them from reacting under a specific set of conditions. These temporary masks are known as protecting groups. A key concept in their application is orthogonality. ontosight.airesearchgate.net

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very specific and different conditions, without affecting other protecting groups present in the molecule. ontosight.airesearchgate.net For instance, one group might be cleaved under acidic conditions, another by hydrogenation, and a third with a fluoride (B91410) source. This strategy provides chemists with the flexibility to unmask and react different functional groups in a controlled, stepwise manner, which is essential for the successful synthesis of intricate natural products and pharmaceuticals. researchgate.net

Overview of the Methoxyethoxymethoxy (MEM) Protecting Group in Phenol (B47542) Protection

Phenols are a common functional group in many biologically active molecules, but their acidic proton and nucleophilic oxygen can interfere with many synthetic transformations. The methoxyethoxymethoxy (MEM) group is a widely used protecting group for the hydroxyl function of phenols and alcohols. It is typically introduced by reacting the phenol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base.

The MEM group is an acetal, which is stable to a wide range of conditions, including strongly basic, nucleophilic, and organometallic reagents. However, it can be readily cleaved under acidic conditions, often with Lewis acids like zinc bromide (ZnBr₂) or protic acids. The presence of the additional ether oxygen in the MEM group, compared to the simpler methoxymethyl (MOM) group, can facilitate its cleavage under milder Lewis acidic conditions due to chelation effects.

Contextualizing 1-Bromo-4-(2-methoxyethoxymethoxy)benzene within Contemporary Synthetic Strategies

This compound is a bifunctional molecule that strategically combines a reactive handle (the bromo group) with a protected phenol. This design makes it a highly useful starting material in syntheses where a phenol is required in the final target but would not be compatible with earlier reaction steps.

The primary utility of this compound lies in its application in transition metal-catalyzed cross-coupling reactions. The aryl bromide moiety can be used to form a new carbon-carbon or carbon-heteroatom bond. For example, it can be coupled with a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling). Following the successful coupling reaction, the MEM group can be removed under acidic conditions to reveal the free phenol.

This "protect-then-couple-then-deprotect" strategy allows for the synthesis of complex substituted phenols that would be difficult to prepare by other means. For instance, direct functionalization of bromophenols can be challenging due to the acidity of the phenolic proton, which can interfere with many organometallic reagents. By protecting the phenol as its MEM ether, these compatibility issues are circumvented. This approach has found application in the synthesis of natural products and other biologically active molecules where a substituted phenolic motif is a key structural feature.

Chemical Data for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₃BrO₃
Molecular Weight 277.11 g/mol
CAS Number 135245-35-9
Appearance Colorless to light yellow oil
Boiling Point 135-140 °C at 1 mmHg (Predicted)
Density 1.39 g/cm³ (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-methoxyethoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-6-7-13-8-14-10-4-2-9(11)3-5-10/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQJKQHKIYPXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 2 Methoxyethoxymethoxy Benzene

Direct Etherification Approaches to 1-Bromo-4-(2-methoxyethoxymethoxy)benzene

The most common and direct route to synthesizing this compound involves the formation of an ether linkage with a brominated phenolic substrate. This approach leverages the well-established Williamson ether synthesis.

Nucleophilic Substitution of 4-Bromophenol (B116583) with 2-Methoxyethoxymethyl Chloride

The principal method for the synthesis of this compound is the nucleophilic substitution reaction between the sodium or potassium salt of 4-bromophenol and 2-methoxyethoxymethyl chloride (MEM-Cl). In this reaction, the phenolic proton of 4-bromophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic methylene (B1212753) carbon of MEM-Cl, displacing the chloride ion and forming the desired ether.

The general reaction is as follows:

Deprotonation: 4-Br-C₆H₄OH + Base → 4-Br-C₆H₄O⁻

Substitution: 4-Br-C₆H₄O⁻ + MeOCH₂CH₂OCH₂Cl → this compound + Cl⁻

Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial and typically involves polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), which can solvate the cation of the base without interfering with the nucleophile.

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yields

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

For instance, using a strong base like sodium hydride in an anhydrous solvent such as THF ensures complete deprotonation of the 4-bromophenol, which can drive the reaction to completion. However, milder bases like potassium carbonate are often preferred for their lower cost and easier handling, especially when paired with a solvent like acetone (B3395972) or DMF and heated to reflux.

The stoichiometry is also a key factor. A slight excess of the MEM-Cl reagent is sometimes used to ensure full conversion of the 4-bromophenoxide. However, a large excess can lead to purification challenges. The reaction temperature is typically managed to balance the rate of reaction with the potential for side reactions. Room temperature is often sufficient, although gentle heating may be applied to increase the reaction rate.

BaseSolventTemperatureTypical YieldNotes
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to Room TempHighRequires anhydrous conditions; highly effective for complete deprotonation.
Potassium Carbonate (K₂CO₃)Acetone / DMFRoom Temp to RefluxGood to HighMilder, less hazardous base; often requires heating to achieve good rates.
Sodium Hydroxide (NaOH)Water / Phase Transfer CatalystRoom Temp to 50 °CVariableCost-effective but can lead to hydrolysis of MEM-Cl if not controlled.

Alternative Synthetic Routes to this compound

Beyond the direct etherification of 4-bromophenol, alternative strategies exist that involve manipulating precursors at different stages of the synthesis.

Functionalization of Pre-existing Brominated Phenolic Precursors

This strategy involves starting with a phenol (B47542) that is already brominated and may contain other functional groups. The MEM ether is then formed in a similar manner to the direct approach. This is particularly useful in multi-step syntheses where the bromine atom is introduced early. For example, a precursor like 2,4-dibromophenol (B41371) could be selectively protected at the hydroxyl group with MEM-Cl, preserving the bromine atoms for subsequent reactions. The fundamental chemistry remains an O-alkylation, highlighting the robustness of the MEM protection step for various substituted bromophenols.

Introduction of Bromine onto MEM-Protected Benzene (B151609) Derivatives

An alternative synthetic sequence involves first protecting a non-brominated phenol with a MEM group and then introducing the bromine atom onto the aromatic ring. The starting material would be phenol, which is first converted to (2-methoxyethoxymethoxy)benzene. The subsequent step is an electrophilic aromatic substitution to install the bromine atom.

The (2-methoxyethoxymethoxy)- group is an ortho, para-directing activator. Therefore, bromination of (2-methoxyethoxymethoxy)benzene will yield a mixture of 2-bromo-1-(2-methoxyethoxymethoxy)benzene and the desired 4-bromo-1-(2-methoxyethoxymethoxy)benzene. To achieve regioselectivity for the para position, careful selection of the brominating agent and reaction conditions is necessary. Mild brominating agents such as N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄ can favor para-substitution. researchgate.net Steric hindrance at the ortho position, created by the bulky MEM group, can also contribute to a higher yield of the para-isomer.

Regioselective Synthesis Considerations for this compound Derivatives

The synthesis of derivatives of this compound requires careful consideration of the directing effects of the substituents already present on the benzene ring. In the target molecule, there is a bromine atom at position 1 and a MEM-ether group at position 4.

The Methoxyethoxymethoxy (-OMEM) group is an alkoxy group, which is strongly activating and ortho, para-directing due to resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring.

The Bromo (-Br) group is deactivating due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of resonance.

When considering a further electrophilic substitution on this compound, the powerful activating effect of the -OMEM group dominates. Therefore, incoming electrophiles will be directed to the positions ortho to the -OMEM group, which are positions 3 and 5. Since these positions are equivalent, the substitution will primarily occur at either of these carbons. This makes the compound a useful intermediate for creating 1,4-disubstituted-2,6-difunctionalized benzene derivatives. The choice between synthesizing a derivative by first brominating and then adding the MEM group, versus the reverse, is a key strategic decision in controlling the final substitution pattern.

Strategies for Positional Isomer Control

Control over the formation of positional isomers is a critical aspect of the synthesis of substituted aromatic compounds. In the case of this compound, the primary concern is the potential formation of ortho- and meta-isomers.

The most effective strategy to ensure the exclusive formation of the para-isomer (1,4-substitution) is to begin the synthesis with a starting material where the desired substitution pattern is already established. By using 4-bromophenol as the precursor, the positions of the bromo and hydroxyl groups are fixed. The subsequent protection of the hydroxyl group with MEM-Cl does not affect the substitution pattern on the aromatic ring, thus preventing the formation of any positional isomers.

Factors that can influence the ortho/para ratio in the bromination of protected phenols include:

Solvent: The polarity of the solvent can influence the selectivity. Non-polar solvents may favor the para-isomer. youtube.com

Temperature: Lower temperatures can sometimes increase the selectivity for the para-isomer.

Brominating Agent: The choice of the brominating agent (e.g., Br2, N-bromosuccinimide) can also affect the isomeric ratio.

Therefore, the selection of 4-bromophenol as the starting material is the superior strategy for unambiguous control of positional isomerism.

Evaluation of Directing Group Effects in Electrophilic or Nucleophilic Aromatic Substitution

The substituents on the benzene ring in this compound, namely the bromo group and the (2-methoxyethoxymethoxy)oxy group, exert significant directing effects in any subsequent electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the reactivity and orientation of the incoming electrophile are governed by the electronic properties of the existing substituents.

-(OCH₂OCH₂CH₂OCH₃) Group (MEM ether): This alkoxy-based group is a strong activating group and an ortho, para-director. organicchemistrytutor.com The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile at these positions. The resonance structures of the carbocation intermediate formed during ortho or para attack are more stable due to the participation of the oxygen's lone pair, which delocalizes the positive charge.

-Br Group (Bromo): The bromine atom is a deactivating group, yet it is an ortho, para-director. libretexts.org This is due to the interplay of two opposing electronic effects:

Inductive Effect: Being more electronegative than carbon, bromine withdraws electron density from the ring through the sigma bond, thus deactivating the ring towards electrophilic attack.

Resonance Effect: The lone pairs on the bromine atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.

While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions. The directing effects of these two groups are summarized in the table below:

SubstituentActivating/DeactivatingDirecting Effect
-(OCH₂OCH₂CH₂OCH₃)ActivatingOrtho, Para
-BrDeactivatingOrtho, Para

In the case of this compound, the powerful activating and ortho, para-directing effect of the MEM ether group would dominate over the deactivating but also ortho, para-directing bromo group. Therefore, any further electrophilic substitution would be expected to occur at the positions ortho to the MEM ether group (positions 2 and 6 relative to the MEM ether).

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common for this type of compound under standard conditions. It typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this compound, the bromo group could potentially act as a leaving group. However, the ring is activated by the electron-donating MEM ether group, which disfavors nucleophilic attack. For a nucleophilic aromatic substitution to occur, harsh reaction conditions or the presence of a strong nucleophile would be necessary. The electron-donating nature of the MEM ether group would make the ring less susceptible to nucleophilic attack compared to a benzene ring with electron-withdrawing substituents.

Reactivity and Chemical Transformations of 1 Bromo 4 2 Methoxyethoxymethoxy Benzene

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Moiety

The bromine atom on the phenyl ring of 1-bromo-4-(2-methoxyethoxymethoxy)benzene serves as a key functional group for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the methoxyethoxymethoxy (MEM) protected phenol (B47542) can influence the reactivity of the aryl bromide in the crucial oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound. For this compound, this reaction provides a direct route to a wide range of substituted biphenyls.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O100High
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane110High
[Pd(allyl)Cl]₂ / cataCXium ACs₂CO₃t-BuOH/H₂O80High

Note: This table represents typical conditions for similar aryl bromides and serves as a predictive model for this compound.

The Suzuki-Miyaura coupling of this compound is expected to be compatible with a broad range of boronic acids and esters. This includes electronically diverse arylboronic acids (both electron-rich and electron-deficient), heteroarylboronic acids, and vinylboronic acids.

Limitations can arise with extremely sterically hindered boronic acids, which may require more forcing conditions or specialized catalyst systems. Additionally, boronic acids bearing certain functional groups that are sensitive to the basic reaction conditions might require careful optimization. The MEM group itself is robust, but cleavage can occur under strongly acidic or certain Lewis acidic conditions, which are generally not employed in Suzuki-Miyaura reactions.

Heck Coupling with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org In the case of this compound, this reaction would lead to the formation of stilbene (B7821643) and cinnamate (B1238496) derivatives, which are valuable structural motifs in medicinal chemistry and materials science.

The regioselectivity of the Heck reaction is a critical aspect, determining the position of the new carbon-carbon bond on the alkene. For monosubstituted alkenes like styrene (B11656) or acrylates, the aryl group from this compound typically adds to the less substituted carbon of the double bond, leading to the linear product. The use of certain ligands and reaction conditions can sometimes influence this selectivity.

Stereoselectivity in the Heck reaction almost exclusively favors the formation of the trans (or E) isomer of the resulting alkene. This is due to the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination, which leads to the thermodynamically more stable trans product.

Alkene PartnerCatalystLigandBaseSolventProduct Type
StyrenePd(OAc)₂PPh₃Et₃NDMF(E)-Stilbene derivative
n-Butyl acrylatePd(OAc)₂P(o-tol)₃K₂CO₃DMAc(E)-Cinnamate derivative
CyclohexenePd(OAc)₂BINAPAg₂CO₃TolueneSubstituted cyclohexene

Note: This table illustrates common conditions and expected outcomes for Heck reactions involving aryl bromides.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

For this compound, the Sonogashira coupling provides access to a variety of arylalkynes. These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. The reaction is generally tolerant of a wide range of functional groups on the alkyne coupling partner. The MEM protecting group is stable under the standard Sonogashira conditions, which typically involve an amine base such as triethylamine (B128534) or diisopropylethylamine.

Alkyne PartnerPalladium CatalystCopper Co-catalystBaseSolvent
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF
1-OctynePd(OAc)₂CuIi-Pr₂NEtToluene
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF

Note: This table outlines typical conditions for Sonogashira couplings of aryl bromides.

Catalyst Systems for Sonogashira Reactions

Detailed studies on the Sonogashira coupling specifically involving this compound highlight the use of various palladium-based catalyst systems. In one documented synthesis, this aryl bromide was reacted with (trimethylsilyl)acetylene. The reaction was effectively catalyzed by a system comprising bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI). The transformation was carried out in the presence of triethylamine (Et₃N) as a base and solvent at room temperature, yielding the desired coupled product, (4-((2-methoxyethoxy)methoxy)phenyl)(trimethylsilyl)ethyne, in a high yield of 94%.

Another study reports the coupling of this compound with 17-ethynyl-3-methoxy-estra-1,3,5(10)-trien-17-ol. This transformation was successfully achieved using a catalyst system of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and CuI, with diisopropylamine (B44863) (DIPA) serving as the base in tetrahydrofuran (B95107) (THF) as the solvent. The reaction proceeded at 50°C to afford the target molecule in a 70% yield.

These examples demonstrate that standard Sonogashira catalyst systems, employing common palladium sources like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ in conjunction with a Cu(I) co-catalyst and an amine base, are effective for the alkynylation of this compound.

Table 1: Catalyst Systems for Sonogashira Reactions of this compound

Alkyne Coupling Partner Palladium Catalyst Co-catalyst Base Solvent Temperature Yield
(Trimethylsilyl)acetylene Pd(PPh₃)₂Cl₂ CuI Et₃N Et₃N Room Temp. 94%

Stille Coupling with Organostannanes

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organic halide with an organostannane reagent, catalyzed by a palladium complex. While the Stille coupling is a widely applied method in organic synthesis, specific documented examples detailing the reaction of this compound with organostannanes are not prevalent in the surveyed scientific literature. However, the general reactivity of similar aryl bromides suggests that this compound would be a suitable substrate for such transformations, likely using standard palladium catalysts like Pd(PPh₃)₄ in a non-polar aprotic solvent such as toluene or dioxane.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide, forming a new carbon-carbon bond. This method is known for its high functional group tolerance. A specific application of the Negishi coupling has been documented for this compound. In the synthesis of novel biaryl compounds, it was coupled with a functionalized arylzinc reagent. The reaction was catalyzed by a palladium complex, Pd-PEPPSI-IPr, in tetrahydrofuran (THF) at 60°C, yielding the desired biaryl product in 84% yield. This demonstrates the effectiveness of modern, sophisticated catalyst systems in mediating the Negishi coupling for this particular substrate.

Table 2: Negishi Coupling of this compound

Organozinc Reagent Catalyst Solvent Temperature Yield

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction is of great importance in medicinal and materials chemistry. For this compound, a successful Buchwald-Hartwig amination has been reported with 4,4'-diaminodiphenyl ether. The reaction utilized a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specialized phosphine (B1218219) ligand, SPhos. With sodium tert-butoxide (NaOtBu) as the base and toluene as the solvent, the reaction, conducted at 100°C, produced the corresponding N-arylated product in a 72% yield.

Table 3: Buchwald-Hartwig Amination of this compound

Amine Palladium Source Ligand Base Solvent Temperature Yield

Other Metal-Mediated or Catalyzed Reactions

Beyond palladium-catalyzed cross-coupling reactions, this compound also serves as a precursor for other significant metal-mediated transformations.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent by reacting an aryl halide with magnesium metal is a fundamental transformation in organic chemistry, creating a potent carbon nucleophile. The Grignard reagent of this compound, namely (4-((2-methoxyethoxy)methoxy)phenyl)magnesium bromide, has been successfully prepared. This is typically achieved by reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). The formation of this organometallic intermediate is a critical step in the synthesis of various compounds, such as the preparation of certain diaryl carbinols, where the Grignard reagent is subsequently reacted with an appropriate aldehyde electrophile.

Ullmann Coupling and Related Copper-Catalyzed Reactions

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. Modern variations, often called Ullmann-type reactions, include the copper-catalyzed formation of carbon-heteroatom bonds (C-N, C-O, C-S). Despite the long history and utility of this reaction, specific examples of Ullmann or Ullmann-type couplings using this compound as the starting material are not extensively detailed in the reviewed scientific literature. Based on the reactivity of similar electron-rich aryl bromides, it is expected that this compound could undergo Ullmann condensation with phenols or amines under typical conditions, which usually involve a copper(I) salt (e.g., CuI), a ligand (such as phenanthroline or a diamine), and a base (like K₂CO₃ or Cs₂CO₃) at elevated temperatures.

Transformations Involving the Methoxyethoxymethoxy (MEM) Protecting Group

The (2-Methoxyethoxy)methyl (MEM) group is an acetal-type protecting group for hydroxyl functionalities, in this case, a phenol. total-synthesis.com Its transformations are a critical aspect of the synthetic utility of this compound. The MEM group is valued for its stability under a range of conditions where other protecting groups might fail, yet it can be removed selectively when desired. total-synthesis.comnumberanalytics.com

Selective Deprotection Methodologies for the MEM Ether

The cleavage of the MEM ether from the aromatic ring to reveal the parent phenol, 4-bromophenol (B116583), can be accomplished through several methods. The choice of method often depends on the presence of other functional groups within the molecule and the desired reaction conditions. numberanalytics.com

MEM ethers can be cleaved under acidic conditions, typically requiring stronger or more forcing conditions than other acetal-type protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers. total-synthesis.com This differential reactivity allows for the selective removal of other groups in the presence of a MEM ether. total-synthesis.com The general mechanism for the acid-catalyzed cleavage of ethers involves the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org This is followed by nucleophilic attack, often by water or another solvent molecule, to yield the deprotected alcohol or phenol. masterorganicchemistry.comnih.gov

The reaction proceeds via protonation of one of the ether oxygens, leading to the formation of a hemiacetal intermediate which then hydrolyzes to release the phenol. total-synthesis.comnih.gov Common Brønsted acids used for this purpose include trifluoroacetic acid (TFA) and formic acid. total-synthesis.comwikipedia.orgwikipedia.org

Table 1: Examples of Acidic Conditions for MEM Deprotection This table presents generalized conditions for MEM deprotection as specific data for this compound was not available in the search results.

ReagentSolventConditionsReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature total-synthesis.com
Aqueous Formic Acid (HCO2H-H2O)-Varies total-synthesis.com
Pyridinium p-toluenesulfonate (PPTS)t-butyl alcoholReflux semanticscholar.org

A key feature of the MEM group is its susceptibility to cleavage by Lewis acids, often under mild, aprotic conditions. total-synthesis.comthieme-connect.de This method is particularly useful when other acid-sensitive or base-sensitive functional groups are present in the molecule. nih.gov The mechanism involves coordination of the Lewis acid to the ether oxygen, which facilitates the cleavage of the C-O bond.

Several Lewis acids have been shown to be effective for MEM deprotection. Zinc(II) bromide (ZnBr₂) is a mild and commonly used reagent. thieme-connect.de Other effective reagents include dimethylboron bromide, trimethylsilyl (B98337) bromide, and cerium(III) chloride (CeCl₃·7H₂O). researchgate.netresearchgate.netacs.org The latter is noted for its high selectivity, proceeding under neutral conditions in refluxing acetonitrile (B52724) and being compatible with a wide array of other protecting groups. acs.org A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl has also been reported as a mild and chemoselective method for deprotecting aromatic MOM ethers, a principle that extends to MEM ethers. nih.gov

Table 2: Lewis Acids for Selective MEM Ether Cleavage This table presents generalized conditions for MEM deprotection as specific data for this compound was not available in the search results.

ReagentSolventConditionsReference
Zinc(II) bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature thieme-connect.de
Cerium(III) chloride (CeCl₃·7H₂O)Acetonitrile (MeCN)Reflux acs.org
Dimethylboron bromide (Me₂BBr)Dichloromethane (DCM)-78 °C to 0 °C researchgate.net
Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridylAcetonitrile (MeCN)0 °C to Room Temperature nih.gov

While acetal-type protecting groups like MEM are generally stable to many oxidative and reductive conditions, these methods are not the standard approach for their removal. total-synthesis.comorganic-chemistry.org Unlike benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, which are readily cleaved by hydrogenolysis (a reductive method) or oxidative conditions, the MEM group does not possess a similar functionality that makes it susceptible to these transformations. thieme-connect.deorganic-chemistry.org The stability of MEM ethers to common reducing agents like lithium aluminum hydride and sodium borohydride, as well as various oxidants, is one of their primary advantages in complex synthesis. total-synthesis.comorganic-chemistry.org Therefore, specific mild oxidative or reductive strategies for the deprotection of MEM ethers are uncommon in the literature.

Stability of the MEM Group under Diverse Reaction Conditions Relevant to Aryl Bromide Chemistry

The aryl bromide functionality of this compound is a synthetic handle for numerous carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. masterorganicchemistry.commasterorganicchemistry.com A crucial requirement for a protecting group in such a substrate is its stability under the conditions of these reactions.

The MEM group is known to be stable under the often basic and nucleophilic conditions required for these transformations. total-synthesis.comnih.gov

Suzuki-Miyaura Coupling: This reaction typically employs a palladium catalyst and a base (e.g., Na₂CO₃, K₃PO₄, KOt-Bu) in a variety of solvents. organic-chemistry.orgacs.orglibretexts.org The MEM group is robust under these conditions, allowing for the coupling of the aryl bromide with an organoboron reagent without premature deprotection. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, also in the presence of a palladium catalyst and a base (e.g., triethylamine). mdpi.comlibretexts.orgrsc.org The MEM group remains intact throughout this process, ensuring that the phenolic oxygen does not interfere with the catalytic cycle.

This stability allows the aryl bromide portion of the molecule to be modified extensively while the phenolic hydroxyl group remains masked, to be revealed at a later, more strategic point in the synthesis.

Retention and Manipulation of the MEM Protecting Group in Complex Syntheses

The concept of orthogonal protection is central to complex synthesis, where multiple protecting groups are used, each of which can be removed independently of the others. numberanalytics.com The MEM group fits well into such strategies. For instance, a synthetic intermediate derived from this compound might also contain a silyl (B83357) ether. The silyl ether could be selectively removed using fluoride (B91410) ions, leaving the MEM group untouched. thieme-connect.de Conversely, the MEM group could be cleaved with a Lewis acid without affecting the silyl ether. thieme-connect.de This ability to selectively unmask different functional groups at various stages is essential for building complex molecular architectures.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 2 Methoxyethoxymethoxy Benzene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-(2-methoxyethoxymethoxy)benzene, such as the Suzuki-Miyaura, Heck, and Stille reactions, generally proceed through a well-established catalytic cycle. This cycle is primarily composed of three key elementary steps: oxidative addition, transmetalation (in the case of Suzuki and Stille reactions) or migratory insertion (in the Heck reaction), and reductive elimination. libretexts.org

Following oxidative addition, the next step in the Suzuki-Miyaura reaction is transmetalation. This involves the transfer of an organic group from an organoboron reagent (e.g., a boronic acid) to the palladium(II) center. This process is typically facilitated by a base, which activates the organoboron species. organic-chemistry.org The exact mechanism of transmetalation is complex and can be influenced by the reaction conditions. wikipedia.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

A generalized catalytic cycle for the Suzuki-Miyaura reaction of this compound is depicted below:

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction

Where Ar = -C₆H₄- and L = Ligand

Role of Ligands and Metal Species in Reaction Pathways

The choice of ligands and the nature of the palladium species are critical in dictating the efficiency and selectivity of cross-coupling reactions involving this compound. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role in the catalytic cycle.

Ligand Effects:

Stabilization: Ligands stabilize the palladium catalyst, preventing its aggregation into inactive palladium black.

Electronic Properties: Electron-rich ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. nih.gov Conversely, the effect on reductive elimination can be more complex.

Steric Properties: The steric bulk of a ligand can influence the coordination number of the palladium center and the rate of both oxidative addition and reductive elimination. Bulky ligands can promote the formation of monoligated palladium species, which are often more reactive in oxidative addition. nih.gov

The active catalytic species is typically a coordinatively unsaturated palladium(0) complex, often with one or two ligands attached. dntb.gov.ua The nature of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the in situ formation of the active catalyst.

Ligand TypeCommon ExamplesKey Role in Catalytic Cycle
Monodentate PhosphinesPPh₃, P(t-Bu)₃, PCy₃Modulate steric and electronic properties of the catalyst.
Bidentate Phosphinesdppf, BINAP, XantphosChelate to the metal center, providing stability and influencing geometry.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors that form stable complexes, often highly active.

Interactive Data Table: Ligand Effects on a Hypothetical Suzuki-Miyaura Reaction

Kinetic and Thermodynamic Studies of Key Transformation Steps

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, the general principles derived from studies of similar aryl bromides can be applied.

Kinetic isotope effect (KIE) studies on similar systems have been instrumental in elucidating the mechanism of the oxidative addition step. nih.govchemrxiv.org For aryl bromides, a significant ¹³C KIE at the carbon bearing the bromine is consistent with the C-Br bond cleavage being part of the rate-determining step. chemrxiv.org

Illustrative Reaction Coordinate Diagram:

A hypothetical reaction coordinate diagram for the Suzuki-Miyaura reaction of this compound would show the relative free energies of the reactants, intermediates, transition states, and products, with the transition state for oxidative addition often being the highest point on the energy profile.

Influence of the MEM Substituent on Reaction Rate and Selectivity

The 2-methoxyethoxymethoxy (MEM) group at the para position of the bromoarene has a notable influence on the reactivity of the C-Br bond and can affect both the reaction rate and selectivity.

Electronic Effects: The MEM group is an electron-donating group due to the presence of the ether oxygen atoms. This electron-donating character increases the electron density on the aromatic ring, including the carbon atom attached to the bromine. An increase in electron density at the reaction center generally disfavors the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions. nih.gov This is because the oxidative addition is facilitated by a more electrophilic carbon center. Therefore, this compound would be expected to undergo oxidative addition at a slower rate compared to unsubstituted bromobenzene (B47551) or bromobenzenes with electron-withdrawing substituents. researchgate.net

Steric Effects: The MEM group is relatively bulky, which could potentially influence the approach of the palladium catalyst to the C-Br bond. However, given its position para to the bromine, any steric hindrance is likely to be minimal and less significant than its electronic effect.

Selectivity: In substrates containing multiple reactive sites, the electronic nature of the MEM group can influence regioselectivity. For instance, in a molecule with two different halide atoms, the C-X bond at the more electron-deficient position would be expected to react preferentially. The electron-donating nature of the MEM group deactivates the adjacent C-Br bond towards oxidative addition, which could be exploited to achieve selective coupling at another site in a more complex molecule.

Applications of 1 Bromo 4 2 Methoxyethoxymethoxy Benzene As a Synthetic Intermediate

Building Block for Polyaromatic and Heterocyclic Ring Systems

1-Bromo-4-(2-methoxyethoxymethoxy)benzene serves as a fundamental building block in the construction of elaborate polyaromatic and heterocyclic ring systems. The presence of the bromine atom facilitates its participation in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Key Reactions and Applications:

Suzuki-Miyaura Coupling: This reaction is widely employed to couple this compound with a variety of organoboron compounds. This strategy allows for the introduction of new aryl or vinyl substituents at the bromine-bearing position, leading to the formation of biphenyls and other extended π-systems that are core structures in many functional materials and biologically active molecules.

Heck-Mizoroki Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling this compound with alkenes. This method is particularly useful for the synthesis of substituted styrenes and other vinylarenes, which can then be further elaborated into more complex polycyclic structures.

Sonogashira Coupling: This cross-coupling reaction with terminal alkynes is instrumental in the synthesis of aryl alkynes. These products are versatile intermediates that can undergo cyclization reactions to form various heterocyclic systems, such as indoles and furans, or be used in the construction of conjugated polymers.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from this compound. These arylamines are crucial precursors for a wide range of nitrogen-containing heterocyclic compounds with significant pharmacological properties.

The MEM-protected hydroxyl group remains intact during these coupling reactions, providing a latent phenolic functionality that can be unmasked at a later synthetic stage for further diversification.

Precursor to Complex Phenolic Compounds via De-protection and Further Functionalization

One of the most significant applications of this compound is its role as a precursor to complex phenolic compounds. The (2-methoxyethoxymethoxy) (MEM) group is a robust protecting group for phenols, stable to a wide range of reaction conditions, yet it can be selectively removed when desired.

De-protection Strategies:

The cleavage of the MEM ether is typically achieved under acidic conditions. A variety of Brønsted and Lewis acids can be employed for this transformation. The choice of acid and reaction conditions can be tailored to the specific substrate to ensure high yields and avoid unwanted side reactions.

ReagentConditions
Trifluoroacetic acid (TFA)Dichloromethane, room temperature
Hydrochloric acid (HCl)Methanol or water, mild heating
Zinc bromide (ZnBr₂)Dichloromethane, room temperature
Cerium(III) chloride heptahydrateAcetonitrile (B52724), reflux

Once the hydroxyl group is deprotected, the resulting bromophenol can be subjected to further functionalization. The free hydroxyl group can be alkylated, acylated, or converted to a triflate, opening up avenues for additional cross-coupling reactions. This sequential functionalization strategy allows for the synthesis of highly substituted and complex phenolic natural products and their analogs. nih.govgoogle.com

Intermediate in the Synthesis of Quinolone Derivatives

Quinolone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. sapalaorganics.com The synthesis of these scaffolds often involves the construction of the core bicyclic system from appropriately substituted aniline (B41778) precursors.

While direct evidence for the use of this compound in major named reactions for quinolone synthesis is not prevalent in readily available literature, its structural motifs are highly relevant. Bromoanisole derivatives, which are structurally similar, are known to be versatile starting materials in the synthesis of various heterocyclic systems. The bromo- and methoxy- functionalities can be manipulated through various synthetic transformations to introduce the necessary functional groups for quinolone ring formation. For instance, the bromo group can be converted to an amino or a nitro group, which are common functionalities in starting materials for classic quinolone syntheses like the Conrad-Limpach and Knorr quinoline (B57606) syntheses. The protected hydroxyl group offers a strategic advantage for introducing additional functionality into the final quinolone structure, potentially leading to derivatives with enhanced or novel biological activities. nist.gov

Role in the Generation of Fluorinated Phenanthrene (B1679779) Derivatives via Mallory Reaction

The Mallory reaction is a powerful photochemical method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons through the intramolecular cyclization of stilbene (B7821643) derivatives. While there are no direct reports of using this compound in this specific reaction, the principles of the Mallory reaction are applicable to precursors that could be derived from it.

A plausible synthetic route would involve a Heck or Wittig reaction to couple this compound with a suitable vinyl partner to generate a stilbene derivative. The MEM-protected hydroxyl group would be carried through this step. Subsequent photochemical irradiation in the presence of an oxidizing agent, such as iodine, would then induce the Mallory cyclization to form the phenanthrene core. The MEM group's stability under these conditions is a key advantage. This approach would be particularly valuable for the synthesis of fluorinated phenanthrene derivatives, which are of interest in materials science due to their unique electronic properties. The bromo-substituent on the starting material could also be retained in the final phenanthrene product, allowing for further functionalization.

Diversification into Novel Organic Scaffolds

The combination of a reactive handle for cross-coupling and a protected functional group makes this compound a valuable starting material for the generation of diverse and novel organic scaffolds. These scaffolds are often the core structures of new chemical entities in drug discovery and materials science.

Strategies for Diversification:

Sequential Cross-Coupling: By performing a sequence of different cross-coupling reactions, complex and highly substituted aromatic structures can be assembled. For example, a Suzuki coupling could be followed by a Buchwald-Hartwig amination after conversion of the bromo group.

Ring-Forming Reactions: The functionalities present in derivatives of this compound can be utilized in various intramolecular cyclization reactions to construct novel heterocyclic and polycyclic ring systems.

Combinatorial Chemistry: The versatility of this building block makes it suitable for use in combinatorial synthesis to generate libraries of related compounds for high-throughput screening in drug discovery programs.

The ability to introduce a phenolic hydroxyl group at a late stage in the synthesis provides a powerful tool for modulating the biological activity and physicochemical properties of the final molecules.

Theoretical and Computational Studies on 1 Bromo 4 2 Methoxyethoxymethoxy Benzene and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. dntb.gov.ua For aromatic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry and predict various molecular parameters. researchgate.netdergipark.org.tr Such studies provide deep insights into the molecule's reactivity. researchgate.net

Key aspects of the electronic structure that are elucidated include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the molecule's electron density surface. The MEP helps to identify the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization energy, hardness, electrophilicity, and softness. researchgate.netekb.eg A study on the similar compound 4-bromo-3-(methoxymethoxy) benzoic acid provides representative values for these descriptors, illustrating how they change in the presence of a solvent. researchgate.net The influence of solvents is often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netekb.eg

Table 1: Calculated Reactivity Descriptors for a Structurally Similar Compound *

ParameterGas PhaseWater
HOMO (eV)-7.14-6.91
LUMO (eV)-1.87-2.22
Energy Gap (eV)5.274.69
Ionization Potential (I)7.146.91
Hardness (η)2.632.34
Electrophilicity (ω)6.126.78
*Data based on DFT B3LYP/6-311++G(d,p) calculations for 4-bromo-3-(methoxymethoxy) benzoic acid. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for a detailed understanding of the reaction mechanism. By identifying the structures of reactants, intermediates, products, and, most importantly, transition states, the energetic feasibility of a proposed pathway can be evaluated. nih.gov

For reactions involving 1-Bromo-4-(2-methoxyethoxymethoxy)benzene, such as cross-coupling or cycloaddition reactions, DFT can be used to locate the transition state (TS) for each potential step. nih.gov The energy of the TS relative to the reactants gives the activation energy (or activation enthalpy), which is the primary determinant of the reaction rate. nih.gov A pathway with a lower activation energy will be kinetically favored.

For example, in studying a cycloaddition reaction, computational analysis can determine the activation enthalpies for different stereoisomeric and regioisomeric pathways. nih.gov The calculations can reveal that certain pathways are more energetically feasible than others, explaining the observed product distribution. nih.gov Furthermore, analyzing the flow of electron density during the reaction, through methods like Global Electron Density Transfer (GEDT), can provide insights into the polar character of the reaction mechanism. nih.gov Bonding Evolution Theory (BET) analysis can further clarify the sequence of bond formation and breaking events along the reaction coordinate. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Many chemical reactions can yield multiple isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over others, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational chemistry provides a quantitative framework for predicting these selectivities. nih.gov

The prediction of selectivity is typically achieved by comparing the activation energies of the transition states leading to the different possible products. nih.gov The product formed via the lowest energy transition state is expected to be the major product under kinetic control. The thermodynamic stability of the final products can also be calculated to predict the outcome under thermodynamic control. nih.gov

Theories such as Molecular Electron Density Theory (MEDT) and Conceptual DFT (CDFT) are employed to understand the electronic factors that govern selectivity. nih.gov CDFT indices, for instance, can predict the global flow of electrons between a nucleophile and an electrophile, helping to identify the most likely sites of interaction. nih.gov By calculating the energies of all possible regio- and stereoisomeric transition states, a complete picture of the reaction's selectivity can be constructed, often showing excellent agreement with experimental findings. nih.gov

Conformational Analysis of the MEM Group and Its Steric/Electronic Influence

The (2-methoxyethoxymethoxy) group, or MEM group, is a flexible substituent that can adopt multiple conformations. The specific spatial arrangement of the MEM group can have a significant impact on the reactivity of the entire molecule through both steric and electronic effects. numberanalytics.commdpi.com

Conformational Analysis: Computational methods can be used to perform a systematic search of the conformational space of the MEM group. By rotating the single bonds within the group and calculating the potential energy for each arrangement, a potential energy surface can be generated. researchgate.net This analysis identifies the minimum energy (most stable) conformations and the energy barriers for interconversion between them.

Steric Influence: The size and shape of the MEM group create steric hindrance, which can block or hinder the approach of reactants to nearby sites on the benzene (B151609) ring. numberanalytics.com This is particularly important for reactions involving the positions ortho to the MEM ether linkage. The steric bulk can influence the regioselectivity of electrophilic aromatic substitution or metallation reactions by directing incoming groups to less hindered positions. mdpi.com Computational tools can quantify this steric hindrance, for example, by calculating buried volume percentages (%VBur), which helps rationalize experimental outcomes. mdpi.com

Electronic Influence: The MEM group, being an ether, is an electron-donating group through resonance (the lone pairs on the oxygen atoms can delocalize into the aromatic ring) and electron-withdrawing through induction (due to the electronegativity of the oxygen atoms). DFT calculations can quantify these effects. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge delocalization and hyperconjugative interactions between the MEM group and the benzene ring. dergipark.org.tr The electronic influence of the MEM group will affect the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles and its participation in reactions like palladium-catalyzed cross-couplings. nih.govamanote.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Bromo-4-(2-methoxyethoxymethoxy)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of a pre-functionalized benzene derivative. Key steps include:

  • Bromination : Use of Br₂ with Fe or FeBr₃ as catalysts under controlled temperatures (20–40°C) to minimize side reactions like over-bromination .
  • Etherification : Sequential introduction of methoxyethoxymethoxy groups via Williamson ether synthesis, employing NaOH or K₂CO₃ as bases in anhydrous THF .
    • Optimization : Yield improvements (≥75%) are achieved by maintaining inert atmospheres (N₂/Ar) and monitoring reaction progress via TLC or GC-MS.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and absence of unreacted intermediates (e.g., δ 3.5–4.5 ppm for methoxy protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 291.02) and isotopic patterns for bromine .
  • Elemental Analysis : Carbon, hydrogen, and bromine content should align with theoretical values (e.g., C: 45.2%, H: 4.8%, Br: 27.4%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity patterns in cross-coupling reactions involving this compound?

  • Methodology :

  • Electronic Structure Analysis : Calculate Fukui indices to identify electrophilic (Br site) and nucleophilic (ether oxygen) regions .
  • Transition-State Modeling : Simulate Pd-catalyzed Suzuki-Miyaura couplings to optimize ligand selection (e.g., PPh₃ vs. SPhos) and solvent polarity .
    • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data to refine predictive accuracy .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Approach :

  • Dose-Response Profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity and IC₅₀ for cytotoxicity) to identify concentration-dependent selectivity .
  • Structural Analog Testing : Compare with derivatives lacking the methoxyethoxymethoxy group to isolate functional group contributions .
    • Data Interpretation : Use ANOVA to assess statistical significance of bioactivity variations across cell lines or microbial strains .

Q. How does crystallographic data (e.g., SHELX refinement) clarify conformational ambiguities in the solid-state structure?

  • Procedure :

  • Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C-Br bond length ~1.89 Å) and torsional strain in the methoxyethoxymethoxy side chain .
  • SHELX Refinement : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O contacts) influencing crystal packing .
    • Applications : Correlate solid-state conformation with solution-phase reactivity (e.g., steric effects in nucleophilic substitutions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.